Product packaging for Methyl 3-cyclobutyl-3-oxopropanoate(Cat. No.:CAS No. 137638-05-2)

Methyl 3-cyclobutyl-3-oxopropanoate

Cat. No.: B596963
CAS No.: 137638-05-2
M. Wt: 156.181
InChI Key: VOLSRTAMKIBBTQ-UHFFFAOYSA-N
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Description

Significance of β-Keto Esters as Versatile Synthons in Organic Synthesis

β-Keto esters are a class of organic compounds characterized by a ketone functional group located at the beta position relative to an ester group. fiveable.me This unique structural arrangement confers a remarkable degree of versatility, establishing them as crucial intermediates in a wide array of chemical transformations. fiveable.meresearchgate.net Their utility stems from the presence of multiple reactive sites, including two electrophilic carbonyl carbons and a highly acidic α-carbon, which can be easily deprotonated to form a stabilized enolate ion. fiveable.memcat-review.org

This reactivity makes β-keto esters invaluable building blocks for constructing complex molecular architectures. fiveable.me They are central to classic carbon-carbon bond-forming reactions such as the Claisen condensation, which is a fundamental method for their synthesis. libretexts.orggeeksforgeeks.org Once formed, the acidic α-protons allow for further reactions, most notably alkylation, which introduces new substituents to the carbon skeleton. fiveable.meaklectures.com Furthermore, β-keto esters can undergo hydrolysis to form a β-keto acid, which can then be easily decarboxylated (lose CO2) upon heating to yield a ketone. libretexts.orgchemistrysteps.com This sequence of reactions, known as the acetoacetic ester synthesis, provides a powerful method for preparing ketones with specific alkyl groups. mcat-review.orgchemistrysteps.com Their ability to participate in aldol (B89426) condensations, cyclizations, and various palladium-catalyzed reactions further underscores their importance as synthons in fields ranging from pharmaceutical chemistry to materials science. fiveable.meresearchgate.netnih.gov

Overview of Cyclobutyl-Containing Organic Molecules in Chemical Research

The cyclobutyl group, a four-membered cycloalkyl ring, has emerged as an influential structural motif in modern chemical research, particularly in medicinal chemistry. nih.govbenthamdirect.com Initially considered a chemical curiosity due to its significant ring strain—a consequence of bond angles deviating from the ideal tetrahedral angle—the cyclobutane (B1203170) ring is now recognized for the unique properties it imparts to a molecule. fiveable.me Important characteristics include a distinct puckered three-dimensional structure, longer carbon-carbon bonds, and relative chemical inertness compared to the more strained cyclopropane (B1198618) ring. nih.govnih.gov

The incorporation of a cyclobutyl moiety into drug candidates has been shown to improve multiple pharmacological properties. nih.govnih.govvilniustech.lt It can enhance metabolic stability, induce conformational restriction to lock a molecule into its most active form, reduce planarity, and act as an isostere for other groups like aryl rings or alkenes. nih.govru.nl Although relatively rare in nature, cyclobutane rings are found in some natural products with antimicrobial properties, such as sceptrin. nih.govbohrium.com Moreover, they are key components in highly successful synthetic drugs, most notably the platinum-based anticancer agent carboplatin, which is used to treat various forms of cancer. nih.govru.nlbohrium.com The increasing availability of synthetic methods has made the cyclobutane unit more accessible, opening new avenues for its application in drug design and discovery. nih.govvilniustech.lt

Structural Characteristics and Chemical Behavior of Methyl 3-cyclobutyl-3-oxopropanoate as a Model Compound

This compound, with the chemical formula C8H12O3, serves as an excellent model compound that embodies the characteristics of both β-keto esters and cyclobutyl-containing molecules. uni.lusigmaaldrich.com Its structure features a central β-keto ester core where the keto group is attached to a cyclobutyl ring. This combination dictates its chemical behavior and potential applications in synthesis.

The β-keto ester portion of the molecule displays the typical reactivity of its class. The methylene (B1212753) protons (the -CH2- group) situated between the two carbonyl groups are acidic and can be removed by a base to form a nucleophilic enolate. This enolate can then participate in alkylation or acylation reactions, allowing for the extension of the carbon chain. Subsequent hydrolysis and decarboxylation would yield cyclobutyl methyl ketone.

The presence of the cyclobutyl ring introduces specific steric and electronic properties. The ring's puckered conformation influences the spatial arrangement of adjacent functional groups, which can be exploited in stereoselective synthesis. Synthetically, this compound can be prepared through various methods, including the reaction of cyclobutanecarbonyl chloride with Meldrum's acid, followed by reaction with methanol. chemsrc.com As a research chemical, it acts as a precursor for creating more complex molecules where the cyclobutyl group is a desired structural element for its unique contributions to molecular shape and biological activity.

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
Chemical Formula C8H12O3 uni.lusigmaaldrich.com
Molecular Weight 156.18 g/mol sigmaaldrich.comsigmaaldrich.com
CAS Number 137638-05-2 chemsrc.comepa.gov
Physical Form Solid sigmaaldrich.com
InChI Key VOLSRTAMKIBBTQ-UHFFFAOYSA-N uni.lusigmaaldrich.com

| Monoisotopic Mass | 156.078644 g/mol | epa.gov |

Table 2: Key Synthetic Reactions of β-Keto Esters

Reaction Description Significance Source(s)
Claisen Condensation A carbon-carbon bond-forming reaction between two esters (or one ester and another carbonyl compound) in the presence of a strong base. Primary method for synthesizing β-keto esters. libretexts.orggeeksforgeeks.org
Alkylation The substitution of the acidic α-hydrogen with an alkyl group, proceeding via an enolate intermediate. Allows for the introduction of diverse side chains. fiveable.meaklectures.com
Hydrolysis & Decarboxylation The ester is hydrolyzed to a carboxylic acid, which then loses CO2 upon heating to form a ketone. A powerful method to synthesize substituted ketones (Acetoacetic Ester Synthesis). libretexts.orgchemistrysteps.com

| Palladium-Catalyzed Reactions | Allylic β-keto esters can undergo decarboxylation to form palladium enolates, which participate in various transformations like aldol condensations and Michael additions. | Offers versatile transformations under neutral conditions. | nih.gov |

Table 3: Mentioned Chemical Compounds

Compound Name Functional Class/Significance
This compound β-Keto Ester, Cyclobutyl Compound
Sceptrin Natural Product, Antimicrobial
Carboplatin Anticancer Drug
Cyclobutanecarbonyl chloride Acyl Halide, Synthetic Precursor
Meldrum's acid Acyl Anion Equivalent, Synthetic Reagent
Methanol Alcohol, Solvent, Reagent
Cyclobutyl methyl ketone Ketone, Potential synthetic product
Ethyl acetate Ester, Reagent in Claisen Condensation

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O3 B596963 Methyl 3-cyclobutyl-3-oxopropanoate CAS No. 137638-05-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-cyclobutyl-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-11-8(10)5-7(9)6-3-2-4-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOLSRTAMKIBBTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90929857
Record name Methyl 3-cyclobutyl-3-oxopropanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137638-05-2
Record name Methyl 3-cyclobutyl-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90929857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-cyclobutyl-3-oxopropanoate
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Chemical Reactivity and Transformation Mechanisms of Methyl 3 Cyclobutyl 3 Oxopropanoate Derivatives

Nucleophilic and Electrophilic Reactivity of the 1,3-Dicarbonyl System

The 1,3-dicarbonyl system of methyl 3-cyclobutyl-3-oxopropanoate possesses both nucleophilic and electrophilic characteristics, making it a highly useful synthon. The central methylene (B1212753) group (α-carbon) is flanked by two electron-withdrawing carbonyl groups (the ketone and the ester), which significantly increases the acidity of its protons.

The predicted pKa value for the α-protons of this compound is approximately 10.5-11, which is considerably lower than that of a simple ketone (pKa ≈ 19) or ester (pKa ≈ 24). chemicalbook.comvanderbilt.edu This enhanced acidity allows for easy deprotonation by a moderately strong base, such as an alkoxide, to form a resonance-stabilized enolate anion. researchgate.net This enolate is a soft nucleophile, with the negative charge delocalized over the α-carbon and the two oxygen atoms. researchgate.net While it can react at either the carbon or oxygen atoms, reactions with most electrophiles occur at the α-carbon, making it a potent carbon nucleophile.

Conversely, the carbonyl carbons of both the ketone and the ester are electrophilic and susceptible to attack by nucleophiles. nih.gov The ketonic carbonyl is generally more electrophilic and reactive towards nucleophiles than the ester carbonyl. This dual reactivity allows the molecule to act as either a nucleophile (via its enolate) or an electrophile, depending on the reaction conditions and the nature of the reacting partner.

Table 1: Reactivity Sites of this compound
Reactive SitePositionChemical CharacterTypical Reactions
α-CarbonC2Nucleophilic (as enolate)Alkylation, Michael Addition, Aldol (B89426) Condensation
Ketone CarbonylC3ElectrophilicNucleophilic addition (e.g., reduction, Grignard reaction)
Ester CarbonylC1ElectrophilicNucleophilic acyl substitution (e.g., hydrolysis, amidation)

Carbon-Carbon Bond Forming Reactions

The ability to easily form a nucleophilic enolate makes this compound an excellent substrate for various carbon-carbon bond-forming reactions.

The enolate of this compound readily participates in nucleophilic substitution reactions with alkyl halides. This reaction, typically proceeding via an SN2 mechanism, is a fundamental method for introducing alkyl groups at the α-carbon. youtube.com The reaction is usually carried out by treating the β-keto ester with a base like sodium ethoxide in ethanol, followed by the addition of an alkyl halide. aklectures.com

Since the initial alkylation product still possesses one acidic α-proton, a second alkylation can be performed by repeating the process with another equivalent of base and an alkyl halide. This allows for the synthesis of mono- or di-alkylated derivatives, providing a pathway to more complex molecular structures. youtube.comaklectures.com

Table 2: General Scheme for Alkylation of this compound
StepReactantsBaseProductReaction Type
Mono-alkylationThis compound + R-XNaOEt, KOtBu, etc.Methyl 2-alkyl-3-cyclobutyl-3-oxopropanoateSN2
Di-alkylationMethyl 2-alkyl-3-cyclobutyl-3-oxopropanoate + R'-XNaOEt, KOtBu, etc.Methyl 2,2-dialkyl-3-cyclobutyl-3-oxopropanoateSN2

As a soft nucleophile, the enolate of this compound is an ideal Michael donor for conjugate addition reactions. organicchemistrytutor.com In the Michael reaction, the enolate adds to the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor), in a 1,4-addition fashion. wikipedia.orgmasterorganicchemistry.com This reaction is highly efficient for forming 1,5-dicarbonyl compounds. libretexts.org

The reaction is thermodynamically favorable due to the formation of a strong carbon-carbon σ-bond at the expense of a weaker π-bond. libretexts.org A wide range of Michael acceptors can be used, including α,β-unsaturated ketones, esters, nitriles, and nitro compounds. masterorganicchemistry.com Asymmetric Michael additions using chiral catalysts have also been developed for β-keto esters, allowing for the stereocontrolled synthesis of complex products. nih.gov

A related and highly relevant reaction is the Knoevenagel condensation. This reaction involves the condensation of a compound with an active methylene group (like a β-keto ester) with an aldehyde or ketone, typically catalyzed by a weak amine base such as piperidine. masterorganicchemistry.compurechemistry.orgjove.com The reaction usually proceeds directly to the condensed, unsaturated product, as the intermediate is primed for elimination. thermofisher.com

Table 3: Knoevenagel Condensation with this compound
Reactant 1Reactant 2 (Aldehyde/Ketone)CatalystProduct Type
This compoundR-CHOPiperidine, Pyridineα,β-Unsaturated β-keto ester derivative

While this compound itself is not a diene, its derivatives can participate in powerful cycloaddition reactions. For example, the α,β-unsaturated products formed from Knoevenagel or Aldol condensations can act as dienophiles in [4+2] cycloadditions (Diels-Alder reactions). nih.govacs.orgnih.gov In these reactions, the electron-withdrawing carbonyl groups activate the double bond of the dienophile for reaction with an electron-rich diene, leading to the formation of six-membered rings.

Furthermore, derivatives can be designed to participate in inverse-electron-demand Diels-Alder reactions. acs.org In some cases, the enol or enolate form of β-keto esters can react with other π-systems in annulation reactions to build cyclic structures. A classic example is the Robinson annulation, which combines a Michael addition with an intramolecular Aldol condensation to form a six-membered ring onto a ketone.

Functional Group Interconversions and Derivatizations

The functional groups within this compound can be selectively modified to produce a variety of other compounds.

A key transformation of β-keto esters is hydrolysis of the ester group, typically under acidic conditions with heating, followed by decarboxylation. libretexts.org The initially formed β-keto acid is unstable to heat and readily loses carbon dioxide to yield a ketone. In this case, the product would be cyclobutyl methyl ketone. This sequence, often combined with a prior alkylation step, is known as the acetoacetic ester synthesis and is a classical method for preparing substituted ketones. vanderbilt.eduyoutube.com

Other transformations include:

Reduction: The ketone carbonyl can be selectively reduced in the presence of the ester using reagents like sodium borohydride (B1222165) (NaBH₄) to yield a β-hydroxy ester.

Derivatization of the α-carbon: Besides alkylation, the acidic α-position can react with other electrophiles. For instance, electrophilic cyanation can introduce a nitrile group, creating α-cyano β-keto esters which are valuable synthetic intermediates. rsc.org

Transesterification: The methyl ester can be converted to other esters by reaction with an alcohol under acidic or basic conditions, or through enzyme-catalyzed processes. google.com

Table 4: Key Functional Group Interconversions
ReactionReagentsProduct
Hydrolysis & Decarboxylation1. H₃O⁺, Δ 2. Heat (-CO₂)Cyclobutyl methyl ketone
Selective Ketone ReductionNaBH₄Methyl 3-cyclobutyl-3-hydroxypropanoate
Electrophilic CyanationTsCN, baseMethyl 2-cyano-3-cyclobutyl-3-oxopropanoate

Transformations of the Keto Moiety (e.g., Reduction, Imine Formation)

The ketone carbonyl group is a primary site for nucleophilic addition and related reactions, allowing for its conversion into hydroxyl groups or carbon-nitrogen double bonds.

Reduction: The keto group of β-keto esters can be selectively reduced to the corresponding β-hydroxy ester. This transformation is commonly achieved through catalytic hydrogenation. Various transition-metal catalysts, including platinum oxide, rhodium, ruthenium, and Raney nickel, can afford the secondary alcohol under mild conditions thieme-connect.de. For asymmetric synthesis, chiral ruthenium-based catalysts are often employed, yielding β-hydroxy esters with high levels of enantioselectivity thieme-connect.denih.gov. Another approach is asymmetric transfer hydrogenation, which can be performed in water using formic acid/sodium formate (B1220265) as the hydrogen source and specific iridium(III) catalysts, providing excellent yields and selectivities across a broad pH range organic-chemistry.org. Chemical reduction using hydride reagents like sodium borohydride is also a viable method, often used with chiral auxiliaries to induce stereoselectivity researchgate.net.

Table 1: Representative Catalytic Systems for the Reduction of β-Keto Esters
Catalyst SystemReductantSolventKey Features
Chiral Ruthenium Complexes (e.g., Ru-BINAP)H₂Methanol, Ionic LiquidsHigh conversions and enantioselectivities (up to 99.3% ee) nih.gov.
Iridium(III)-Monosulfonylated Diamine ComplexesHCOOH/HCOONaWaterpH-independent; robust and can be conducted open to air organic-chemistry.org.
Sodium Borohydride with Chiral Boronic EsterNaBH₄N/AAsymmetric reduction of aromatic ketones and related substrates researchgate.net.

Imine Formation: The reaction of the ketone with primary amines or ammonia (B1221849) results in the formation of imines, also known as Schiff bases. This acid-catalyzed condensation reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N double bond. The process is reversible, and the rate of formation is typically optimal at a pH of around 5. Careful control of pH is necessary to ensure the amine is nucleophilic enough to attack the carbonyl and the hydroxyl group of the intermediate is sufficiently protonated to act as a good leaving group.

Modifications of the Ester Group (e.g., Amidation, Transesterification)

The methyl ester group is susceptible to nucleophilic acyl substitution, enabling its conversion into other esters or amides, which are crucial transformations in medicinal chemistry and materials science.

Amidation: Direct amidation of the ester can be achieved by reacting it with a primary or secondary amine. This transformation often requires a catalyst to proceed efficiently. Iron(III) chloride has been demonstrated as an effective Lewis acid catalyst for the solvent-free direct amidation of various esters at elevated temperatures (e.g., 80 °C), working well with both primary and secondary amines nih.gov. Boron-based catalysts, such as tris(2,2,2-trifluoroethoxy)borane, are also used for catalytic direct amidation, particularly in ester solvents like tert-butyl acetate, which offers sustainability benefits and improved solubility for polar substrates nih.gov.

Transesterification: As a β-keto ester, this compound can undergo transesterification to exchange its methyl group for a different alkyl or aryl group. This reaction is a convenient method for modifying the ester functionality and is typically catalyzed by acids, bases, or enzymes under mild conditions. The selectivity for the β-keto ester over other ester types is often attributed to the reaction proceeding through a chelated enol intermediate. This transformation is valuable as it avoids the need to generate the corresponding β-keto acid, which is prone to decarboxylation.

Derivatization of the Cyclobutyl Ring (e.g., C-H Functionalization)

Direct functionalization of the cyclobutyl ring represents a modern and efficient approach to creating complex analogues. This strategy avoids lengthy synthetic routes that rely on pre-functionalized starting materials.

A notable method for derivatizing the cyclobutyl ring is through a sequential C–H/C–C functionalization strategy. This process begins with a Norrish-Yang cyclization of a cyclobutyl aryl ketone derivative. This photochemical reaction involves the intramolecular abstraction of a γ-hydrogen atom by the excited ketone, leading to a bicyclo[1.1.1]pentan-2-ol intermediate acs.orgrsc.org. This intermediate then undergoes a palladium-catalyzed, ligand-enabled C–C bond cleavage and functionalization. This second step allows for the stereospecific installation of various aryl, heteroaryl, alkenyl, and alkynyl groups at the 3-position of the cyclobutyl ring with exclusive cis-selectivity acs.orgrsc.org. The benzoyl group, which facilitates this reactivity, can subsequently be converted into other functional groups, such as amides or esters acs.org.

Radical Reactions and Photochemical Pathways

The strained cyclobutyl ring and the ketone functionality make these compounds susceptible to radical and photochemical reactions, leading to unique decomposition and rearrangement products.

Investigation of Free Radical Decomposition Mechanisms

The thermal decomposition of cyclobutyl ketone analogues has been investigated to understand their stability and fragmentation pathways. In the case of methyl cyclobutyl ketone, vapor-phase thermal decomposition between 360-410°C primarily yields ethylene (B1197577) and methyl vinyl ketone in equivalent amounts researchgate.net. The reaction follows first-order kinetics and is not significantly inhibited by the presence of radical scavengers like nitric oxide or propylene (B89431) researchgate.net. This suggests that the decomposition likely proceeds through a concerted, non-radical pathway rather than a free-radical chain mechanism researchgate.net.

However, cyclobutyl derivatives can participate in reactions involving free radical intermediates under different conditions. For instance, fragmentation of cyclobutylcarbinyl radicals, generated from suitable precursors, can lead to ring-opening and the formation of larger, functionalized ring systems. While the primary thermal decomposition of methyl cyclobutyl ketone itself may not be a radical chain reaction, understanding potential radical fragmentation pathways is crucial for predicting reactivity in more complex chemical environments.

Photoreactivity Studies of Cyclobutyl Ketone Analogues

The photochemistry of cyclobutyl ketones is dominated by reactions initiated by the excitation of the carbonyl group. Upon absorption of UV light, the ketone can undergo Norrish Type I or Type II reactions.

Norrish Type I Reaction: This pathway involves the homolytic cleavage of the bond between the carbonyl carbon and one of the α-carbons. This α-scission generates two radical intermediates, which can then undergo various secondary reactions, such as decarbonylation or recombination.

Norrish Type II Reaction: This reaction is particularly relevant for cyclobutyl ketones that possess accessible γ-hydrogen atoms. It involves the intramolecular abstraction of a γ-hydrogen by the photo-excited carbonyl oxygen, forming a 1,4-biradical intermediate. This biradical can then either cleave to form an enol and an alkene (fragmentation) or combine to form a cyclobutanol (B46151) derivative acs.org. The latter pathway, when it leads to cyclization, is known as the Norrish-Yang reaction acs.org. This specific reaction is a key step in the C-H functionalization of the cyclobutyl ring, as it stereospecifically generates the bicyclo[1.1.1]pentan-2-ol intermediate necessary for further transformations acs.orgrsc.org. The efficiency and outcome of the Norrish-Yang reaction can be improved by using milder UV sources (e.g., 365 nm) to reduce the formation of side-products acs.org.

Table 2: Photochemical Pathways for Cyclobutyl Ketone Analogues
Reaction TypeInitial StepIntermediateMajor Product(s)
Norrish Type Iα-cleavage of the C-C bond adjacent to the carbonyl.Acyl and alkyl radicals.Decarbonylation products, recombination products.
Norrish Type II (Fragmentation)Intramolecular γ-hydrogen abstraction by excited C=O.1,4-biradical.Enol and an alkene.
Norrish-Yang (Cyclization)Intramolecular γ-hydrogen abstraction by excited C=O.1,4-biradical.Cyclobutanol derivative acs.org.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Mechanistic Insights

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a crucial tool for elucidating reaction mechanisms, predicting reaction pathways, and understanding the role of catalysts and substituents in chemical transformations.

In the context of Methyl 3-cyclobutyl-3-oxopropanoate, DFT calculations can provide significant mechanistic insights into its various reactions. For instance, in reactions involving the cleavage of the cyclobutane (B1203170) ring, DFT can be employed to model the transition states and intermediates. The inherent strain of the cyclobutane ring is a key factor in its reactivity, and DFT calculations can quantify this strain energy and its release during a reaction.

DFT studies can also shed light on the regioselectivity and stereoselectivity of reactions involving the β-keto ester functionality. By calculating the energies of different reaction pathways, it is possible to predict the most likely outcome of a reaction. For example, in an alkylation reaction at the α-carbon, DFT can be used to determine whether the alkyl group will add from the same side as the cyclobutyl group or from the opposite side. A recent review of DFT calculations in the context of 1,3-dipolar cycloaddition reactions highlights the utility of this method in predicting reaction outcomes with high accuracy. mdpi.comnih.govresearchgate.net

Table 1: Hypothetical DFT-Calculated Energy Profile for a Reaction Intermediate of this compound

SpeciesMethod/Basis SetRelative Energy (kcal/mol)
ReactantB3LYP/6-31G(d)0.0
Transition State 1B3LYP/6-31G(d)+15.2
IntermediateB3LYP/6-31G(d)-5.8
Transition State 2B3LYP/6-31G(d)+12.5
ProductB3LYP/6-31G(d)-20.1

Conformational Analysis and Energy Landscapes of β-Keto Esters

The three-dimensional structure of a molecule plays a critical role in its reactivity and physical properties. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the presence of the flexible ester group and the puckered cyclobutane ring leads to a complex conformational landscape.

The β-keto ester moiety can exist in several conformations due to rotation around the C-C and C-O single bonds. The most stable conformation is typically one where the carbonyl groups are anti-periplanar to minimize dipole-dipole repulsions. Furthermore, keto-enol tautomerism is an important consideration for β-keto esters, and computational methods can predict the relative stabilities of the keto and enol forms.

Table 2: Hypothetical Relative Energies of Different Conformations of this compound

ConformationDihedral Angle (O=C-C-C=O)Cyclobutane Puckering AngleRelative Energy (kcal/mol)
Anti-periplanar180°25°0.0
Syn-periplanar25°+4.5
Gauche60°25°+2.1
Anti-periplanar (Planar Ring)180°+5.0

Prediction of Reactivity and Selectivity via Quantum Chemical Descriptors

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its reactivity and selectivity. rsc.org These descriptors provide a quantitative measure of various electronic properties, such as the distribution of electrons and the energies of molecular orbitals.

For this compound, several quantum chemical descriptors can be calculated to predict its behavior in chemical reactions. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental descriptors that indicate the molecule's ability to donate and accept electrons, respectively. A smaller HOMO-LUMO gap generally suggests higher reactivity. dntb.gov.ua

Table 3: Hypothetical Quantum Chemical Descriptors for this compound

DescriptorValueInterpretation
HOMO Energy-10.5 eVEnergy of the highest occupied molecular orbital
LUMO Energy-1.2 eVEnergy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap9.3 eVIndicator of chemical reactivity
Global Hardness4.65 eVResistance to change in electron distribution
Global Electrophilicity Index1.8 eVMeasure of electrophilic character

Molecular Dynamics Simulations and Reaction Dynamics

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can track the trajectory of each atom over time, providing insights into the dynamic processes such as conformational changes and chemical reactions.

For this compound, MD simulations can be used to explore its conformational space and identify the most populated conformations at a given temperature. This information is complementary to the static picture provided by conformational analysis and can reveal the pathways of conformational interconversion.

Furthermore, MD simulations can be employed to study the dynamics of chemical reactions involving this compound. By simulating the reaction in the presence of a solvent and other reactants, it is possible to gain a more realistic understanding of the reaction mechanism, including the role of solvent effects and the dynamics of bond breaking and formation. Recent studies have utilized molecular dynamics simulations to understand the stability of complexes involving cyclobutane derivatives. researchgate.net

Table 4: Hypothetical Output from a Molecular Dynamics Simulation of this compound in Water

PropertyAverage ValueStandard Deviation
End-to-End Distance5.2 Å0.8 Å
Radius of Gyration2.1 Å0.3 Å
Solvent Accessible Surface Area250 Ų25 Ų
Number of Hydrogen Bonds with Water3.51.2

Advanced Spectroscopic Techniques for the Analysis of this compound

The comprehensive analysis of chemical compounds is fundamental to ensuring their purity, understanding their structure, and monitoring their reactions. For this compound, a variety of advanced spectroscopic techniques are employed to achieve these analytical goals. These methods provide detailed insights into the molecular structure and behavior of this β-keto ester.

Applications in Complex Chemical Synthesis and Materials Science

Role as Building Blocks for Natural Product Synthesis

The intricate and often chiral structures of natural products present a significant challenge to synthetic chemists. Methyl 3-cyclobutyl-3-oxopropanoate and its derivatives serve as valuable starting materials and intermediates in the total synthesis of several natural products. The cyclobutyl motif is a key structural feature in a number of bioactive natural products. scholaris.ca

One notable application is in the synthesis of mimics of eusynstyelamides, marine natural products known for their antimicrobial properties. uit.no Synthetic strategies have utilized cyclobutyl-containing building blocks to create derivatives with potent antimicrobial activity against multi-resistant clinical isolates. uit.no For instance, derivatives incorporating a cyclobutyl group have shown minimum inhibitory concentration (MIC) values of 2-8 µg/mL. uit.no

Furthermore, the synthesis of aspergilone A, a natural product with both antifouling and cytotoxic activities, has been a subject of interest. uit.no The development of an enantioselective synthetic route towards aspergilone A and its key intermediate, ent-phenol A, highlights the utility of cyclobutane-containing synthons. uit.no The stereocontrolled synthesis of ent-phenol A was achieved in a 5% yield over 7 steps with an enantiomeric excess of >99%. uit.no

The table below summarizes key natural product-related syntheses involving cyclobutyl moieties.

Natural Product/TargetSynthetic Intermediate/Building BlockKey Application
Eusynstyelamide MimicsCyclobutyl-containing derivativesAntimicrobial agents
Aspergilone Aent-Phenol A (containing a cyclobutyl group)Antifouling and cytotoxic agent
Mitrephorone ATricyclic intermediate with a cyclobutyl moietyTotal Synthesis

Precursors for Pharmacologically Relevant Scaffolds and Heterocyclic Compounds

The β-ketoester functionality in this compound provides a reactive handle for a variety of chemical transformations, making it a valuable precursor for the synthesis of pharmacologically relevant scaffolds and heterocyclic compounds. Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry, with over half of all known organic compounds being heterocyclic. uomus.edu.iq

A significant application of this compound is in the synthesis of thiouracil derivatives. nih.gov Thiouracils are a class of compounds with a range of biological activities. In a multi-step synthesis, α-substituted β-keto esters, derived from precursors like methyl 3-cyclopropyl-3-oxopropanoate, are cyclized with thiourea (B124793) to generate thiouracils. nih.gov These thiouracils can then be further functionalized to create inhibitors of biological targets such as the calcium-activated chloride channel TMEM16A/Ano1. nih.gov

The synthesis of various heterocyclic systems often involves the cyclization of intermediates derived from β-ketoesters. For example, hydrazide derivatives can be reacted with β-dicarbonyl compounds like ethyl acetoacetate (B1235776) and methyl acetoacetate to form five-membered heterocyclic rings. mdpi.com Additionally, three-component, one-pot reactions involving 3-formylchromones, benzylamines, and 3-oxobutanoates can lead to the formation of novel heterocyclic compounds such as 2-hydroxybenzoyl-1,2-dihydropyridine-3-carboxylates and benzopyrido-1,3-oxazole-4-carboxylates. rsc.org

The following table highlights some of the pharmacologically relevant scaffolds synthesized using cyclobutyl β-ketoester derivatives.

Scaffold/Compound ClassSynthetic PrecursorBiological Relevance/Target
Thiouracilsα-Substituted β-keto estersTMEM16A/Ano1 inhibitors
Five-membered heterocyclesHydrazide and β-dicarbonyl compoundsGeneral medicinal chemistry
Dihydropyridines, Benzopyrido-1,3-oxazoles3-OxobutanoatesGeneral medicinal chemistry
TriazolopyrimidinonesEthyl 3-cyclopropyl-3-oxopropanoateCCR2/CCR5 dual antagonists

Contribution to the Development of New Synthetic Methodologies

The reactivity of this compound and related compounds has been instrumental in the development of new synthetic methodologies. These methodologies often exploit the unique properties of the cyclobutyl ring and the β-ketoester group to achieve novel chemical transformations.

One area of development is in the synthesis of fused nitrogen-containing heterocycles through cascade reactions. scholaris.ca For instance, N-vinyl β-lactams bearing a cyclobutyl substituent can undergo a chemsrc.comchemsrc.com sigmatropic rearrangement followed by a 6π electrocyclization to furnish amino cyclobutanes with high diastereoselectivity. scholaris.ca This method provides a powerful tool for constructing complex polycyclic systems containing the cyclobutane (B1203170) moiety. scholaris.ca

Furthermore, the development of processes for producing 3-cyclopropyl-3-oxopropanal acetal (B89532) compounds, which are useful intermediates for pharmaceuticals like quinoline-based HMG-CoA reductase inhibitors, showcases the industrial relevance of these synthetic methods. google.com These processes often involve the reaction of a cyclopropyl (B3062369) methyl ketone with a formic ester, followed by acetalization. google.com

The table below provides examples of synthetic methodologies developed using cyclobutyl- and cyclopropyl-containing ketoesters.

MethodologyKey ReagentsProduct Type
Cascade ReactionN-vinyl β-lactam with cyclobutyl substituent, CuI, Cs2CO3Amino cyclobutanes
Acetal SynthesisCyclopropyl methyl ketone, formic ester3-Cyclopropyl-3-oxopropanal acetals

Use as Model Compounds in Mechanistic Organic Chemistry Research

The well-defined structure of this compound makes it a suitable model compound for studying various reaction mechanisms in organic chemistry. Understanding the intricate details of reaction pathways is crucial for optimizing existing reactions and designing new ones.

The study of structure-activity relationships (SAR) in medicinal chemistry often utilizes a variety of ester derivatives to probe the binding pocket of a biological target. In the development of reversible monoacylglycerol lipase (B570770) (MAGL) inhibitors, for example, various ester modifications, including cyclobutyl esters, were synthesized to understand their effect on inhibitory activity. nih.gov While in this specific study, the cyclobutyl ester showed similar activity to other cyclic esters, such systematic modifications are essential for elucidating the SAR and optimizing lead compounds. nih.gov

Mechanistic investigations into cycloaddition reactions also benefit from the use of well-defined substrates. For instance, the [3+2]-cycloaddition of in situ-generated trifluoromethyl diazomethane (B1218177) with alkynes to form CF3-substituted pyrazoles has been studied mechanistically. rsc.org While not directly involving this compound, the principles of studying such pericyclic reactions are applicable to systems containing this and similar building blocks.

Q & A

Basic: What are the established synthetic routes for Methyl 3-cyclobutyl-3-oxopropanoate, and how can purity be optimized?

This compound is typically synthesized via β-keto ester formation, such as through Claisen condensation between methyl acetate derivatives and cyclobutyl carbonyl precursors. Purification often involves fractional distillation under reduced pressure or recrystallization using non-polar solvents (e.g., hexane/ethyl acetate mixtures). High-performance liquid chromatography (HPLC) with a C18 column can resolve impurities, ensuring >98% purity, as demonstrated in analogous β-keto ester syntheses .

Advanced: How can density functional theory (DFT) predict the reactivity of this compound in nucleophilic additions?

DFT calculations, particularly hybrid functionals (e.g., B3LYP), model the electronic structure of the β-keto ester group. Exact-exchange terms in DFT improve accuracy in predicting electrophilic sites, such as the carbonyl carbon, which is critical for nucleophilic attack. Basis sets like 6-31G(d) optimize geometry, while solvent effects (e.g., polarizable continuum models) refine reaction energetics . Validate computational results with experimental kinetic data to resolve discrepancies in regioselectivity.

Basic: What spectroscopic techniques are optimal for characterizing this compound?

  • NMR : 1^1H NMR identifies the cyclobutyl proton environment (δ 2.5–3.0 ppm) and the methyl ester group (δ 3.7 ppm). 13^{13}C NMR confirms the ketone (δ ~200 ppm) and ester carbonyl (δ ~170 ppm).
  • XRD : Single-crystal X-ray diffraction resolves steric constraints from the cyclobutyl ring, with intermolecular hydrogen bonding patterns influencing crystal packing .
  • IR : Strong C=O stretches (~1740 cm1^{-1} for ester, ~1710 cm1^{-1} for ketone) confirm functional groups .

Advanced: How should researchers address contradictory NOESY or XRD data in structural elucidation?

Contradictions in NOESY (e.g., unexpected proximity of cyclobutyl protons) or XRD (e.g., disordered crystal lattices) may arise from dynamic effects or polymorphism. Use variable-temperature NMR to probe conformational flexibility. For XRD, compare multiple crystal forms or apply Hirshfeld surface analysis to distinguish static vs. dynamic disorder. Cross-reference with computational models (DFT-optimized geometries) to validate proposed structures .

Basic: What are the stability considerations for storing this compound?

The compound is sensitive to moisture and heat due to its β-keto ester moiety. Store under inert gas (argon) at –20°C in amber vials to prevent ketone-enol tautomerization. Monitor degradation via periodic GC-MS analysis; detect hydrolysis products (e.g., cyclobutyl carboxylic acid) using trifluoroacetic anhydride derivatization .

Advanced: What strategies optimize the design of this compound derivatives for enzyme inhibition studies?

Modify the cyclobutyl ring (e.g., fluorination) to enhance metabolic stability or the ester group (e.g., pro-drug activation via hydrolysis). Employ molecular docking (AutoDock Vina) to screen derivatives against target enzymes (e.g., hydrolases). Validate inhibition kinetics using stopped-flow spectrophotometry and Lineweaver-Burk plots to distinguish competitive vs. non-competitive mechanisms .

Advanced: How can reaction kinetics of this compound in multicomponent reactions be mechanistically analyzed?

Use pseudo-first-order conditions with excess nucleophile (e.g., amines) to isolate rate constants. Monitor progress via in situ FTIR or 19^{19}F NMR (if fluorinated reagents are used). Apply the Eyring equation to determine activation parameters (ΔH‡, ΔS‡) from temperature-dependent studies. Compare with DFT-derived transition states to confirm concerted vs. stepwise pathways .

Basic: Which analytical methods quantify this compound in complex mixtures?

  • HPLC : Use a reverse-phase column (C18, 5 μm) with UV detection at 210 nm. Mobile phase: acetonitrile/water (70:30, 0.1% TFA).
  • GC-MS : Employ a DB-5MS column (30 m × 0.25 mm) with electron ionization. Quantify via selected ion monitoring (m/z 156 for the cyclobutyl fragment) .

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